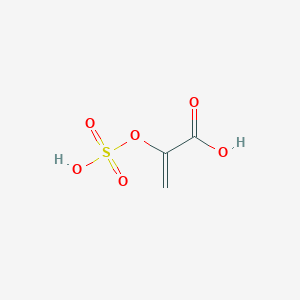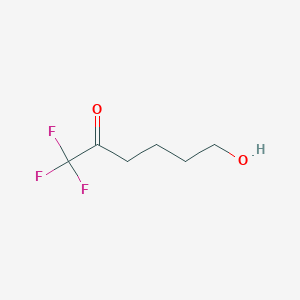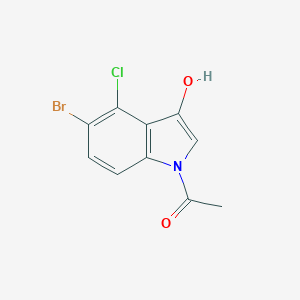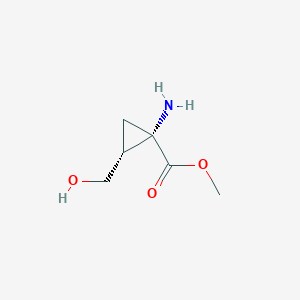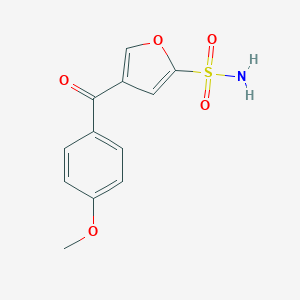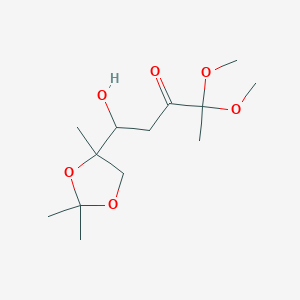
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one, also known as HDMTP, is a chemical compound with potential applications in scientific research. HDMTP is a white solid that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
Mechanism of Action
The exact mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is not well understood, but it is thought to act by inhibiting enzymes involved in cellular processes. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been shown to induce apoptosis in cancer cells and disrupt the fungal cell wall. In addition, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one in lab experiments is its relatively simple synthesis method. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is also stable and can be stored for long periods of time. However, one limitation of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may not be effective against all types of cancer cells or fungi, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. One area of interest is the development of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one derivatives with improved anticancer and antifungal activity. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one and its potential applications in the treatment of neurodegenerative diseases. Finally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may have potential applications in the development of new organic chemistry reactions.
Synthesis Methods
The synthesis of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of a base, followed by the addition of 3-bromopentan-2-one. The resulting product is then hydrolyzed to yield 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer and antifungal activity, and may also have potential as an antibacterial and antiviral agent. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been used as a reagent in organic chemistry reactions.
properties
CAS RN |
123920-07-0 |
|---|---|
Product Name |
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
Molecular Formula |
C13H24O6 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
InChI |
InChI=1S/C13H24O6/c1-11(2)18-8-12(3,19-11)9(14)7-10(15)13(4,16-5)17-6/h9,14H,7-8H2,1-6H3 |
InChI Key |
LTFVCFUDXMOAPI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
Canonical SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
synonyms |
3-Pentanone, 1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-, (R*,S*)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



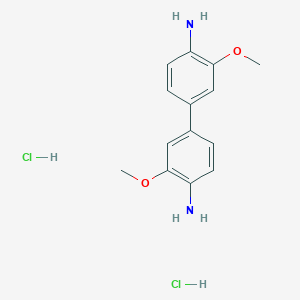
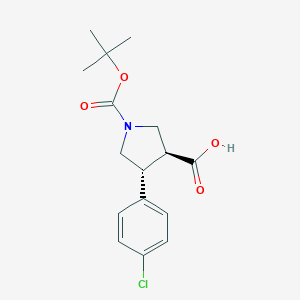
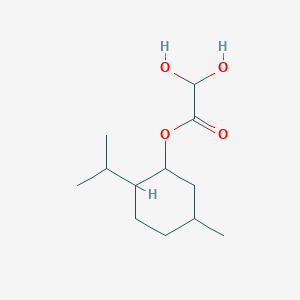

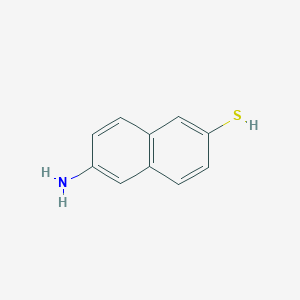
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)

